4-Chloroquinoline-3-carbonitrile

描述

The exact mass of the compound 4-Chloroquinoline-3-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

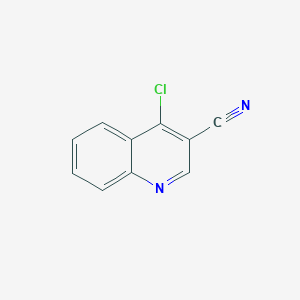

Structure

3D Structure

属性

IUPAC Name |

4-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXMIOZRXOIQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499416 | |

| Record name | 4-Chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-49-6 | |

| Record name | 4-Chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile: Properties, Synthesis, and Applications

Authored by Gemini, Senior Application Scientist

Introduction

4-Chloroquinoline-3-carbonitrile is a halogenated quinoline derivative that serves as a pivotal intermediate in the fields of medicinal chemistry and organic synthesis. The quinoline scaffold itself is a privileged structure, forming the core of numerous biologically active compounds, including antimalarial, anticancer, and antibacterial agents.[1][2][3] The strategic placement of a chlorine atom at the 4-position and a carbonitrile (cyano) group at the 3-position endows this molecule with a unique reactivity profile. The chlorine atom acts as a facile leaving group for nucleophilic aromatic substitution, while the cyano group offers a versatile handle for a wide array of chemical transformations.[2] This dual functionality makes 4-chloroquinoline-3-carbonitrile a highly valuable building block for generating diverse molecular libraries in drug discovery campaigns and for constructing complex heterocyclic systems. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The foundational characteristics of 4-Chloroquinoline-3-carbonitrile are dictated by its molecular structure, which consists of a fused benzene and pyridine ring system, functionalized with chloro and cyano substituents.

Caption: Chemical Structure of 4-Chloroquinoline-3-carbonitrile.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₅ClN₂ | [4][5][6] |

| Molecular Weight | 188.61 g/mol | [4][5] |

| CAS Number | 69875-49-6 | [4][5][6] |

| Appearance | Solid | [7][8] |

| Boiling Point | 348.2 °C at 760 mmHg | [4] |

| Density | 1.363 g/cm³ | [4] |

| Flash Point | 164.4 °C | [4] |

| XLogP3 | 2.5 | [4] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [5] |

| Hydrogen Bond Donors | 0 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of 4-Chloroquinoline-3-carbonitrile. While specific spectra from a single source are not detailed, the expected characteristics can be inferred from the structure based on established principles of NMR and IR spectroscopy.[9]

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the benzene ring will appear as a complex multiplet system. The proton at the C2 position, adjacent to the nitrogen, is expected to be the most deshielded and appear furthest downfield as a singlet. |

| ¹³C NMR | The spectrum will display 10 distinct signals for the carbon atoms. The carbon of the cyano group (C≡N) will appear in the characteristic range of δ 115-125 ppm. The carbon atom attached to the chlorine (C4) will be significantly deshielded, as will the carbons of the pyridine ring (C2, C8a). |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. The spectrum will also show characteristic peaks for C=C and C=N stretching in the aromatic system (approx. 1500-1650 cm⁻¹) and C-Cl stretching (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z 188. The presence of a chlorine atom will be indicated by an isotopic peak (M+2) at m/z 190, with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of ³⁵Cl and ³⁷Cl. |

Synthesis and Reactivity

3.1. Synthetic Pathway

4-Chloroquinoline-3-carbonitrile is commonly synthesized from its precursor, 4-hydroxyquinoline-3-carbonitrile. The critical transformation is the conversion of the hydroxyl group at the 4-position into a chlorine atom, which is a standard procedure in heterocyclic chemistry. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The use of POCl₃ is prevalent as it is highly effective for this type of conversion on heteroaromatic rings.

Caption: Synthesis of 4-Chloroquinoline-3-carbonitrile.

Experimental Protocol: Synthesis via Chlorination

This protocol is a representative method based on standard chemical transformations for this class of compounds.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxyquinoline-3-carbonitrile (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask in a fume hood. The reaction is often performed with POCl₃ acting as both the reagent and the solvent.

-

Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. Caution: This is a highly exothermic reaction.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. The product will typically precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure 4-Chloroquinoline-3-carbonitrile.

3.2. Chemical Reactivity

The synthetic utility of 4-Chloroquinoline-3-carbonitrile stems from the distinct reactivity of its two primary functional groups. This allows for selective and sequential modifications.

-

Nucleophilic Aromatic Substitution (SNAr) at C4: The chlorine atom at the 4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the cyano group. This makes it an excellent leaving group, readily displaced by a variety of nucleophiles such as amines, thiols, and alkoxides.[10] This reaction is fundamental for introducing diverse side chains and building molecular complexity, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3][10][11]

-

Reactions of the Cyano Group: The nitrile functionality is a versatile precursor for other functional groups. It can be:

-

Hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide.[11]

-

Reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield a primary amine.[12]

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

Used in cycloaddition reactions to construct fused heterocyclic rings, such as pyrazolo[3,4-b]quinolines, by reacting with reagents like hydrazine.[12][13]

-

Caption: Key reaction pathways of 4-Chloroquinoline-3-carbonitrile.

Applications in Research and Drug Development

4-Chloroquinoline-3-carbonitrile is not typically an end-product but rather a high-value intermediate. Its derivatives have been explored for a wide range of therapeutic applications.

-

Anticancer Agents: The quinoline scaffold is present in several kinase inhibitors. The ability to easily introduce various amine side chains at the C4 position makes this compound an ideal starting point for synthesizing libraries of compounds to screen for kinase inhibitory activity.[1]

-

Antimalarial Drugs: The 4-aminoquinoline core is famous for its antimalarial properties, as seen in drugs like chloroquine.[3] Research into new derivatives aims to overcome drug resistance, and 4-chloroquinoline-3-carbonitrile provides a platform to create novel analogs with modified electronic and steric properties.[11]

-

Antibacterial and Antifungal Agents: Quinoline derivatives have shown a broad spectrum of antimicrobial activity. The carbonitrile group can be used to synthesize fused heterocyclic systems which have been reported to possess potent antibacterial and antifungal properties.[2]

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling 4-Chloroquinoline-3-carbonitrile.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[4][14]

-

GHS Hazard Statements: H302, H312, H315, H319, H332, H335.[4]

-

Recommended Safety Protocols

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[4][15] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 or NIOSH standards, and a lab coat.[4][15] Avoid formation of dust and aerosols.[4][15]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4] Keep it away from incompatible materials such as strong oxidizing agents.[7]

-

First Aid:

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[4]

References

-

4-Chloroquinoline. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

Madrid, P. B., et al. (2007). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 50(23), 5739–5748. National Institutes of Health. Retrieved from [Link]

-

Chloroquinoline-3-carbonitriles: Synthesis and Reactions. (2019). Current Organic Chemistry, 23(10). Bentham Science. Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances, 8(16), 8567-8599. Royal Society of Chemistry. Retrieved from [Link]

-

Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. (2019). Current Organic Chemistry. Request PDF on ResearchGate. Retrieved from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(21), 5035. MDPI. Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(18), 5879-5882. National Institutes of Health. Retrieved from [Link]

-

Synthesis of 4-chloroquinoline. (n.d.). PrepChem.com. Retrieved from [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. (2014). International Journal of Science and Research (IJSR), 3(11), 211-214. Retrieved from [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloroquinoline-3-carbonitrile | CymitQuimica [cymitquimica.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

An In-Depth Technical Guide to the Synthesis and Reactions of 4-Chloroquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Among its many functionalized derivatives, 4-Chloroquinoline-3-carbonitrile emerges as a particularly versatile and powerful intermediate. Its strategic importance lies in the presence of two distinct and selectively addressable reactive centers: an electrophilic carbon at the C-4 position, primed for nucleophilic substitution, and a cyano group at the C-3 position, which can be elaborated into various functional moieties. This guide provides a comprehensive exploration of the synthesis and reactivity of 4-Chloroquinoline-3-carbonitrile, offering field-proven insights and detailed protocols for its application in modern drug discovery and chemical synthesis.

Part 1: Synthesis of 4-Chloroquinoline-3-carbonitrile

The construction of the 4-Chloroquinoline-3-carbonitrile framework is most effectively achieved through a multi-step sequence that leverages well-established and robust chemical transformations. The most prevalent and reliable pathway involves the formation of a key intermediate, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction, followed by the conversion of the aldehyde to the target nitrile.

The Vilsmeier-Haack Approach: A Cornerstone in Quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] In the context of quinoline synthesis, it facilitates a cyclization and formylation cascade starting from readily available N-arylacetamides.[4]

The causality behind this strategic choice is twofold:

-

Accessibility of Starting Materials: N-arylacetamides (acetanilides) are easily prepared from the corresponding anilines and acetic anhydride.

-

Regioselective Functionalization: The reaction reliably produces 2-chloro-3-formylquinolines, installing the necessary precursors for the target molecule in a single, efficient operation.[4]

The reaction proceeds by the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[3] This electrophilic species then reacts with the N-arylacetamide to initiate the cyclization process.

Synthetic Workflow: From Acetanilide to the Target Nitrile

The overall synthetic pathway can be visualized as a two-stage process:

Caption: Two-stage synthesis of 4-Chloroquinoline-3-carbonitrile.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

This protocol describes a representative synthesis of a chloroquinoline carbaldehyde, which serves as the direct precursor to the title compound.

Step 1: Vilsmeier-Haack Cyclization of Acetanilide [4]

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to the cooled DMF with continuous stirring. Allow the mixture to stir for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Add the substituted N-arylacetamide (1 equivalent) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours (typically 4-10 hours, monitor by TLC).[4]

-

Cool the reaction mixture to room temperature and carefully pour it into crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium carbonate or sodium hydroxide solution until the product precipitates.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethyl acetate) to afford the pure 2-chloro-3-formylquinoline intermediate.[3]

Step 2: Conversion of Aldehyde to Nitrile [5]

-

Dissolve the 2-chloroquinoline-3-carbaldehyde intermediate (1 equivalent) in a suitable solvent such as aqueous ammonia.

-

Add Ceric Ammonium Nitrate (CAN) to the solution.[5] The formyl group is transformed into the corresponding cyano group.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield 4-Chloroquinoline-3-carbonitrile.

Part 2: Key Reactions of 4-Chloroquinoline-3-carbonitrile

The dual functionality of 4-Chloroquinoline-3-carbonitrile provides a rich platform for synthetic diversification. The chlorine atom at C-4 is highly susceptible to nucleophilic aromatic substitution (SNAr), while the cyano group at C-3 offers a handle for various transformations and cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr) at the C-4 Position

The C-4 position of the quinoline ring is electron-deficient, a characteristic that is significantly enhanced by the electron-withdrawing effect of the ring nitrogen.[1] This electronic feature makes the C-4 chlorine an excellent leaving group in SNAr reactions, allowing for the facile introduction of a wide array of nucleophiles.[1] This is the most common and synthetically valuable reaction of this substrate.[6][7]

Caption: Versatility of SNAr reactions at the C-4 position.

Causality Behind Experimental Choices:

-

Solvents: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to dissolve the reactants and facilitate the charge separation in the Meisenheimer complex intermediate. Protic solvents like ethanol or isopropanol can also be effective, particularly for amine nucleophiles.

-

Bases: An acid scavenger, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃, is typically required to neutralize the HCl generated during the reaction, driving it to completion.[8]

-

Temperature: Reactions are often heated, sometimes under microwave irradiation, to increase the reaction rate, especially for less reactive nucleophiles.[9]

Typical SNAr Reaction Conditions

| Nucleophile (Nu-H) | Product Class | Typical Conditions | Application Relevance |

| Primary/Secondary Amines | 4-Aminoquinolines | Ethanol or THF, reflux or µW, +/- Base (e.g., DIPEA) | Antimalarials (e.g., Chloroquine analogues), Kinase Inhibitors[1] |

| Hydrazine | 4-Hydrazinoquinolines | Ethanol, reflux | Precursors for fused heterocycles (e.g., pyrazoloquinolines)[10] |

| Thiols / Thiophenols | 4-(Alkyl/Aryl)thioquinolines | DMF or Ethanol, Base (e.g., K₂CO₃), rt to 80 °C | Antifungal/Antibacterial agents |

| Sodium Azide | 4-Azidoquinolines | DMF or NMP, room temperature | Precursors for triazoles, tetrazoles, and amines (via reduction)[11] |

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the C-4 chloro group can participate in modern cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of aryl or vinyl groups, significantly expanding the accessible chemical space for creating polysubstituted quinolines with potential applications in materials science and medicinal chemistry.[12]

Protocol Insight: Suzuki-Miyaura Coupling A typical procedure involves reacting 4-Chloroquinoline-3-carbonitrile with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Cs₂CO₃ or K₂CO₃), and a suitable solvent system like 1,4-dioxane/water, often with heating.[9]

Reactions of the Cyano Group (C-3)

The cyano group is a versatile functional handle that can undergo a variety of transformations.

-

Cycloaddition Reactions: The nitrile functionality can participate in cycloaddition reactions. For example, reaction with hydrazine hydrate can lead to the formation of a fused pyrazole ring, yielding 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives.[5][13] This is a critical step in building more complex, biologically relevant heterocyclic systems.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to the corresponding carboxylic acid, 4-chloroquinoline-3-carboxylic acid, or to the amide intermediate. These derivatives are valuable in their own right, particularly in the synthesis of antibacterial agents.[9]

-

Reduction: The cyano group can be reduced to a primary amine (-CH₂NH₂) using reducing agents like LiAlH₄, providing another point for synthetic diversification.

Part 3: Applications in Drug Discovery

The synthetic derivatives of 4-Chloroquinoline-3-carbonitrile are of significant interest to drug development professionals. The quinoline core is implicated in a wide range of pharmacological activities.[5][14]

-

Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for iconic antimalarial drugs like chloroquine.[1] SNAr reactions on 4-Chloroquinoline-3-carbonitrile with various amines provide direct access to novel analogues for combating drug-resistant malaria strains.

-

Anticancer Agents: Many kinase inhibitors used in oncology feature a substituted quinoline or quinazoline core.[2][8] The ability to rapidly diversify the C-4 position through SNAr and cross-coupling reactions makes this scaffold a valuable starting point for generating libraries of potential kinase inhibitors.

-

Antibacterial and Antifungal Agents: The introduction of various functionalities, particularly sulfur-containing moieties, at the C-4 position has been shown to yield compounds with significant antimicrobial properties.

References

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. [Link]

-

Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. PubMed. [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

-

The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

-

Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

-

Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. ResearchGate. [Link]

-

Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC, NIH. [Link]

-

Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. [Link]

-

Synthesis of 4-chloroquinoline. PrepChem.com. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing. [Link]

-

Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Gewald reaction. Wikipedia. [Link]

-

Scheme 1. Reaction of 4-chlorocoumarin-3-carbaldehyde (1) with malononitrile, cf.[15].. ResearchGate. [Link]

-

Gewald Reaction. Organic Chemistry Portal. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC. [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

-

Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst. ACG Publications. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijsr.net [ijsr.net]

- 4. chemijournal.com [chemijournal.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile

CAS Number: 69875-49-6

Introduction: The Strategic Importance of a Versatile Scaffold

4-Chloroquinoline-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a cornerstone in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinoline core with a reactive chlorine atom at the 4-position and a cyano group at the 3-position, provides a powerful platform for molecular diversification. The quinoline scaffold itself is a privileged structure, forming the backbone of numerous natural products and synthetic drugs renowned for a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2][3]

For researchers and drug development professionals, 4-Chloroquinoline-3-carbonitrile is not merely a chemical but a versatile building block. The electron-withdrawing nature of the quinoline nitrogen and the adjacent cyano group significantly activates the C4-position, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[4][5] This predictable reactivity allows for the strategic introduction of a vast array of functional groups, enabling the systematic exploration of chemical space and the fine-tuning of pharmacological profiles. This guide provides an in-depth examination of its synthesis, chemical behavior, and application as a key intermediate in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its handling, reaction setup, and characterization.

| Property | Value | Source(s) |

| CAS Number | 69875-49-6 | [6][7][8] |

| Molecular Formula | C₁₀H₅ClN₂ | [6][7][8] |

| Molecular Weight | 188.61 g/mol | [6][7][8] |

| Appearance | Solid | [9] |

| Density | 1.363 g/cm³ | [6] |

| Boiling Point | 348.23 °C at 760 mmHg | [6] |

| Flash Point | 164.41 °C | [6] |

| Refractive Index | 1.667 | [6] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [7] |

| XLogP3 | 2.5 | [6] |

Synthesis and Mechanistic Considerations

The construction of the 4-Chloroquinoline-3-carbonitrile framework is a multi-step process that leverages classic heterocyclic chemistry reactions. A prevalent and effective strategy involves the use of the Vilsmeier-Haack reaction to build a key precursor, followed by conversion of a formyl group to the target nitrile.[1][10]

Core Synthesis via Vilsmeier-Haack Cyclization

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[11][12] In this context, it is used to construct the quinoline ring system from readily available N-arylacetamides. The reaction employs the Vilsmeier reagent, an electrophilic iminium salt generated in situ from a formamide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphoryl chloride, POCl₃).[3]

The mechanism proceeds through the electrophilic attack of the Vilsmeier reagent on the activated acetanilide, leading to an intramolecular cyclization. The subsequent workup and dehydration yield a 2-chloro-3-formylquinoline intermediate. The presence of electron-donating groups on the starting acetanilide generally facilitates the cyclization and improves yields.

Conversion to the 3-Carbonitrile Moiety

With the 2-chloroquinoline-3-carbaldehyde precursor in hand, the final step is the conversion of the aldehyde group at the 3-position into a carbonitrile. A documented method for this transformation involves treating the aldehyde with aqueous ammonia in the presence of an oxidant like ceric ammonium nitrate (CAN).[3] This reaction provides a direct route to the desired 3-cyano functionality.

Applications in Medicinal Chemistry and Drug Discovery

The 4-Chloroquinoline-3-carbonitrile scaffold is a validated starting point for the synthesis of molecules with significant therapeutic potential. Its derivatives have been extensively investigated, particularly in the fields of oncology and infectious diseases.

-

Anticancer Agents: Substituted quinoline-3-carbonitriles have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, 4-anilinoquinoline-3-carbonitrile derivatives have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are important targets in cancer therapy. [1][10]* Antimalarial Compounds: The 4-aminoquinoline core is famously associated with antimalarial drugs like chloroquine. The SNAr reaction on 4-chloroquinolines is the primary route to synthesize these derivatives. [4]The mechanism of action for many of these compounds involves inhibiting the biocrystallization of hemozoin in the malaria parasite, leading to a buildup of toxic free heme. [4]* Antiviral Research: Given the broad biological activity of quinolines, derivatives are continually being explored for other indications. The core has been used to design inhibitors of viral enzymes, such as HIV-1 integrase. [13]

Experimental Protocols

The following protocols are representative examples for the synthesis and functionalization of chloroquinoline systems.

Protocol 1: Synthesis of 4-Hydroxyquinoline-3-carboxylate (A Precursor)

The Gould-Jacobs reaction is a versatile method for forming the 4-hydroxyquinoline-3-carboxylate core, which can be subsequently chlorinated and converted to the nitrile. [13][14]

-

Step 1 (Condensation): Aniline is condensed with diethyl ethoxymethylenemalonate (EMME). This reaction is typically performed neat or in a high-boiling solvent and heated to drive the reaction to completion. [13]2. Step 2 (Cyclization): The resulting diethyl 2-((phenylamino)methylene)malonate intermediate is heated to a high temperature (e.g., ~250 °C) in a high-boiling solvent like diphenyl ether. This thermal cyclization results in the formation of ethyl 4-hydroxyquinoline-3-carboxylate. [13]3. Step 3 (Isolation): The reaction mixture is cooled, and a non-polar solvent like n-hexane is added to precipitate the product. The solid is then filtered, dried, and can be recrystallized from a suitable solvent like ethanol. [13]

Protocol 2: Nucleophilic Substitution with an Amine

This protocol describes a general procedure for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor. [4][15]

-

Reagent Preparation: Dissolve the 4-chloroquinoline-3-carbonitrile (1 equivalent) in a suitable solvent such as ethanol, DMF, or N-methyl-2-pyrrolidone (NMP).

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1 to 2 equivalents) to the solution. If the amine is used as a salt, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) should be added to liberate the free amine.

-

Reaction Conditions: Heat the reaction mixture. The required temperature and time can vary significantly based on the nucleophilicity of the amine and the specific quinoline substrate. Reactions may be run anywhere from 80 °C to over 120 °C for several hours to overnight. [15]Microwave-assisted synthesis can often dramatically reduce reaction times.

-

Workup and Purification: After cooling, the reaction mixture is typically poured into water to precipitate the product or diluted with an organic solvent for extraction. The crude product is then purified by standard techniques such as recrystallization or column chromatography on silica gel.

Safety and Handling

4-Chloroquinoline-3-carbonitrile is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood. [6]

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). [6]* Precautionary Measures:

-

Prevention: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. [6] * Response: In case of ingestion, skin contact, or inhalation, seek immediate medical attention. If skin or eye irritation occurs, get medical advice. [6] * Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up. [6] * Disposal: Dispose of contents/container to an approved waste disposal facility in accordance with local regulations. [6]

-

Conclusion

4-Chloroquinoline-3-carbonitrile stands as a testament to the power of heterocyclic scaffolds in modern chemical science. Its predictable and versatile reactivity, dominated by nucleophilic aromatic substitution, provides a reliable entry point for the synthesis of complex molecular architectures. For researchers in drug discovery, it is a key building block that enables the rapid generation of diverse compound libraries for screening and lead optimization. As the search for novel therapeutics continues, the strategic application of foundational synthons like 4-Chloroquinoline-3-carbonitrile will undoubtedly remain a critical component of innovation.

References

- Meti, M. D., et al. (2014). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 53B(3), 324-331.

- Meti, M. D., et al. (2013). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. European Journal of Medicinal Chemistry, 62, 434-441.

- Bala, S., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.

- The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.

- Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.

- 4-CHLOROQUINOLINE-3-CARBONITRILE. ECHEMI.

- 4-Chloroquinoline-3-carbonitrile. ChemScene.

- Ibrahim, M. A., et al. Scheme 3. Formation of 4-hydroxypyrano[3,2-c]quinoline-3-carbonitrile derivative 10.

- An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applic

- 4-Chloro-quinoline-3-carbonitrile | CAS 69875-49-6. Santa Cruz Biotechnology.

- 4-Chloroquinoline. Chem-Impex.

- 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem, NIH.

- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Current Organic Chemistry, 23(7), 823-851.

- Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1371.

- 4-Chloroquinoline-3-carbaldehyde | 201420-30-6. BenchChem.

- Bálint, J., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2643.

- Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Bentham Science Publishers.

- Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

- Synthesis of 4-chloroquinoline. PrepChem.com.

- 4-Chloro-quinoline-3-carbonitrile | CAS 69875-49-6. Alchem.Pharmtech.

- Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters, 19(12), 3348–3351.

- Sangani, C. B., et al. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents. Drug Research, 63(10), 521-527.

- Mekheimer, R. (1997). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2(1), 8-14.

- A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives.

- 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).

- 4-Chloroquinoline-3-carbonitrile | 69875-49-6. J&K Scientific LLC.

- Nucleophilic Substitution Reactions.

- A Comparative Analysis of the Reactivity of 2,4-Dichloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde. BenchChem.

- Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.

- Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- Romero, M. A., & Delgado, J. A. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Future Medicinal Chemistry, 15(16), 1365-1383.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. echemi.com [echemi.com]

- 7. chemscene.com [chemscene.com]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. ijsr.net [ijsr.net]

- 12. chemijournal.com [chemijournal.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 4-Chloroquinoline-3-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, consistently yielding compounds with a broad spectrum of pharmacological activities.[1] Within this vast chemical space, derivatives of 4-chloroquinoline-3-carbonitrile have emerged as a particularly promising class of molecules, demonstrating significant potential in the realms of oncology, infectious diseases, and inflammatory disorders. The strategic placement of a chloro group at the 4-position and a carbonitrile moiety at the 3-position of the quinoline ring system creates a unique electronic and steric environment, rendering these compounds amenable to diverse chemical modifications and potent biological interactions.[2] This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 4-chloroquinoline-3-carbonitrile derivatives. It is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating framework for future investigations.

Introduction: The Quinoline Core and the Significance of the 4-Chloro-3-carbonitrile Motif

Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in numerous natural products and synthetic pharmaceuticals.[3] Its derivatives have a long and successful history in medicine, most notably with the discovery of the antimalarial drug chloroquine, which features a 7-chloro-4-aminoquinoline core.[4] The introduction of a carbonitrile group at the 3-position of the quinoline ring has been shown to enhance the biological activity of various compounds.[1] When combined with a chloro group at the 4-position, the resulting 4-chloroquinoline-3-carbonitrile scaffold becomes a highly versatile intermediate for the synthesis of a wide array of derivatives with diverse biological profiles.[2] The electron-withdrawing nature of both the chloro and cyano groups influences the reactivity of the quinoline ring, making the 4-position susceptible to nucleophilic substitution, a key reaction in the diversification of this molecular framework.[5][6]

Synthetic Strategies for 4-Chloroquinoline-3-carbonitrile Derivatives

The synthesis of 4-chloroquinoline-3-carbonitrile derivatives typically involves multi-step sequences, often starting from readily available anilines. A common and effective approach is the Vilsmeier-Haack reaction, which can be used to construct the quinoline ring system and introduce the formyl group at the 3-position. Subsequent conversion of the formyl group to a nitrile and chlorination at the 4-position yields the desired scaffold.[7]

General Synthetic Protocol

A representative synthetic route to 4-chloroquinoline-3-carbonitrile derivatives is outlined below. This protocol is a generalized amalgamation of several reported methods and may require optimization for specific substrates.[3][4][5]

Step 1: Synthesis of a 2-chloro-3-formylquinoline intermediate via Vilsmeier-Haack Reaction

-

To a stirred solution of a substituted acetanilide in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried to yield the 2-chloro-3-formylquinoline intermediate.

Step 2: Conversion of the Formyl Group to a Nitrile

-

A mixture of the 2-chloro-3-formylquinoline intermediate and hydroxylamine hydrochloride in a suitable solvent like ethanol or formic acid is heated to reflux.

-

The resulting oxime can then be dehydrated using a reagent such as acetic anhydride or thionyl chloride to afford the 2-chloroquinoline-3-carbonitrile.

Step 3: Chlorination at the 4-Position

-

The 2-chloroquinoline-3-carbonitrile is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.

-

The reaction is typically heated to reflux for several hours.

-

After cooling, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The resulting solid is filtered, washed, and purified by recrystallization or column chromatography to yield the 4-chloroquinoline-3-carbonitrile derivative.

Step 4: Diversification via Nucleophilic Aromatic Substitution

-

The highly reactive chloro group at the 4-position can be displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides.[5]

-

A mixture of the 4-chloroquinoline-3-carbonitrile derivative and the desired nucleophile is heated in a suitable solvent, often with the addition of a base like triethylamine or potassium carbonate.[6]

-

The reaction progress is monitored by TLC, and upon completion, the product is isolated and purified.

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant body of research has highlighted the potent anticancer activity of 4-chloroquinoline-3-carbonitrile derivatives against a range of human cancer cell lines.[8] Their mechanism of action is often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[9]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancer.[10][11] Several 4-chloroquinoline-3-carbonitrile derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[10]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-chloroquinoline-3-carbonitrile derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of these compounds are typically evaluated using in vitro assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.[14]

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | Breast (MCF-7) | 8.22 | [15] |

| Compound B | Breast (MDA-MB-468) | 7.35 | [15] |

| Compound C | Colon (HCT-116) | Not Specified | [8] |

| Compound D | Leukemia (K-562) | Not Specified | [14] |

Table 1: In Vitro Cytotoxicity of Representative 4-Chloroquinoline-3-carbonitrile Derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the in vitro cytotoxicity of 4-chloroquinoline-3-carbonitrile derivatives.[12][13][16][17]

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-chloroquinoline-3-carbonitrile derivatives in culture medium. Add the compound dilutions to the wells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value by plotting cell viability against compound concentration.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial and Antiviral Potential

In an era of growing antimicrobial resistance, the development of new classes of anti-infective agents is a global health priority.[18] 4-Chloroquinoline-3-carbonitrile derivatives have demonstrated promising activity against a range of bacterial, fungal, and viral pathogens.[19][20][21]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For bacteria, a common target is DNA gyrase, an enzyme crucial for DNA replication and repair.[1] By inhibiting this enzyme, these compounds can effectively halt bacterial proliferation. In fungi, the mechanism may involve the disruption of cell membrane integrity or the inhibition of key metabolic enzymes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[22][23]

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | Not Specified | [19] |

| Compound F | Escherichia coli | Not Specified | [19] |

| Compound G | Candida albicans | Not Specified | [24] |

| Compound H | Bovine Herpesvirus 5 | EC₅₀ = 6.0 µM | [20] |

Table 2: In Vitro Antimicrobial and Antiviral Activity of Representative 4-Chloroquinoline-3-carbonitrile Derivatives. (Note: EC₅₀ refers to the half-maximal effective concentration for antiviral activity).

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the MIC of antimicrobial agents.[18][22][23]

-

Preparation of Compound Dilutions: Perform two-fold serial dilutions of the 4-chloroquinoline-3-carbonitrile derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[22]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[22]

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18]

Anti-inflammatory Properties: Modulation of Inflammatory Cascades

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[25] 4-Chloroquinoline-3-carbonitrile derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways involved in the inflammatory response.[26][27]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[19] Inhibition of this pathway is a major therapeutic target for anti-inflammatory drug development. Some 4-chloroquinoline-3-carbonitrile derivatives have been found to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[27]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[28][29]

| Derivative | Animal Model | Dose | Inhibition of Edema (%) | Reference |

| Compound I | Rat | Not Specified | Not Specified | [26] |

| Compound J | Rat | Not Specified | Not Specified | [28] |

Table 3: In Vivo Anti-inflammatory Activity of Representative 4-Chloroquinoline-3-carbonitrile Derivatives.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard in vivo model for assessing acute anti-inflammatory activity.[28][29][30][31]

-

Animal Grouping: Acclimatize male Wistar rats for one week and divide them into groups (e.g., control, standard drug, and test compound groups).

-

Compound Administration: Administer the 4-chloroquinoline-3-carbonitrile derivatives orally or intraperitoneally 30-60 minutes before inducing inflammation.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of 4-chloroquinoline-3-carbonitrile derivatives is highly dependent on the nature and position of substituents on the quinoline ring and on the group introduced at the 4-position.[11][31] Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop predictive models that correlate the structural features of these compounds with their biological activities, aiding in the rational design of more potent and selective derivatives.[1][32][33][34]

Future research in this area should focus on:

-

Expansion of the chemical space: Synthesis of novel derivatives with diverse substituents to explore a wider range of biological activities.

-

In-depth mechanistic studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

-

In vivo efficacy and safety profiling: Comprehensive evaluation of the most promising candidates in relevant animal models of disease.

-

Development of QSAR models: To guide the design of next-generation 4-chloroquinoline-3-carbonitrile derivatives with improved therapeutic indices.

Conclusion

Derivatives of 4-chloroquinoline-3-carbonitrile represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their significant potential. The synthetic accessibility of this core structure, coupled with the ability to readily introduce a wide range of functional groups, provides a robust platform for the generation of extensive compound libraries for high-throughput screening and lead optimization. This technical guide has provided a comprehensive overview of the current state of knowledge, from synthetic methodologies to detailed biological evaluation protocols and mechanistic insights. It is our hope that this resource will serve to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. [Link]

-

Ghorab, M. M., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 24(23), 4335. [Link]

-

Wikipedia. (n.d.). Broth microdilution. [Link]

-

Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Alfadil, A., et al. (2024). Anti-Inflammatory Activity of 3-Hydrazinoquinoxaline-2-Thiol Topical Gel on Carrageenan-Induced Paw Edema in Wistar Rats. Indian Journal of Pharmaceutical Sciences, 86(4), 1230-1238. [Link]

-

Bajić, J. S., et al. (2020). Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. Journal of Pharmaceutical and Biomedical Analysis, 186, 113295. [Link]

-

Ellinghaus, H. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

-

Singh, P., et al. (2019). Results of anti anti-inflammatory activity (Carrageenan induced paw edema method). ResearchGate. [Link]

-

Mabuchi, S., et al. (2019). Schematic illustration of the PI3K/AKT/mTOR/NFκB Pathway. ResearchGate. [Link]

-

Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661. [Link]

-

Quiroga, J., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1437. [Link]

-

Mekheimer, R. A., et al. (2019). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions. Current Organic Chemistry, 23(7), 823-851. [Link]

-

Liu, R., et al. (2018). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate. [Link]

-

Dymek, M., et al. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. International Journal of Molecular Sciences, 22(11), 5677. [Link]

-

Ghafouri-Fard, S., et al. (2022). A schematic diagram of the PI3K/AKT/mTOR pathway. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8565. [Link]

-

SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

-

StudySmarter. (n.d.). Quantitative structure-activity relationships (QSAR). [Link]

-

Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

-

Al-Bari, M. A. A. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate. [Link]

-

Böhm, M. (2018). Quantitative Structure–Activity Relationships. ResearchGate. [Link]

-

Chen, Y. L., et al. (2004). Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3. Bioorganic & Medicinal Chemistry, 12(3), 551-557. [Link]

-

de Oliveira, A. S., et al. (2020). Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5. Antiviral Therapy, 25(1), 13-20. [Link]

-

Wang, Y., et al. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. European Journal of Medicinal Chemistry, 249, 115144. [Link]

-

Al-Dhfyan, A., et al. (2022). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. Cancers, 14(19), 4877. [Link]

-

Chen, Y. L., et al. (2025). Signaling Pathways in Inflammation and Anti-inflammatory Therapies. ResearchGate. [Link]

-

Galy, J. P., et al. (2002). 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. Journal of Medicinal Chemistry, 45(15), 3227-3234. [Link]

-

Zaitseva, J. V., et al. (n.d.). Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action. ResearchGate. [Link]

-

Kafel, A., et al. (2022). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 27(15), 4983. [Link]

-

González-Sarrías, A., et al. (2022). Natural Coumarin Derivatives Activating Nrf2 Signaling Pathway as Lead Compounds for the Design and Synthesis of Intestinal Anti-Inflammatory Drugs. Antioxidants, 11(3), 522. [Link]

-

Li, Y., et al. (2022). Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives. Molecules, 27(23), 8509. [Link]

-

Wang, Y., et al. (2021). Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents. European Journal of Medicinal Chemistry, 213, 113208. [Link]

-

Li, Q., et al. (2022). Design, Synthesis, and Antiviral and Fungicidal Activities of 4-Oxo-4H-quinolin-1-yl Acylhydrazone Derivatives. Journal of Agricultural and Food Chemistry, 70(1), 158-168. [Link]

-

Wang, S., et al. (2013). Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 23(21), 5851-5854. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. chem.bg.ac.rs [chem.bg.ac.rs]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

- 19. Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages [mdpi.com]

- 20. Antiviral activity of 4-oxoquinoline-3-carboxamide derivatives against bovine herpesvirus type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Broth microdilution - Wikipedia [en.wikipedia.org]

- 24. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Synthesis and anti-inflammatory evaluation of 4-anilinofuro[2,3-b]quinoline and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 30. ijpsonline.com [ijpsonline.com]

- 31. researchgate.net [researchgate.net]

- 32. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 33. fiveable.me [fiveable.me]

- 34. researchgate.net [researchgate.net]

4-Chloroquinoline-3-carbonitrile as a building block in medicinal chemistry

An In-depth Technical Guide to 4-Chloroquinoline-3-carbonitrile: A Versatile Building Block in Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, 4-chloroquinoline-3-carbonitrile has emerged as a particularly valuable and versatile building block for drug discovery. Its unique electronic properties and dual reactive sites—the highly reactive C4-chloro substituent and the synthetically malleable C3-nitrile group—provide a powerful platform for the synthesis of diverse molecular architectures. This technical guide offers a comprehensive exploration of 4-chloroquinoline-3-carbonitrile, detailing its synthesis, chemical reactivity, and strategic application in the development of novel therapeutic agents. We will delve into key reaction pathways, provide exemplary protocols, and discuss the structure-activity relationships of its derivatives, offering researchers and drug development professionals a field-proven resource for leveraging this potent scaffold.

Introduction: The Strategic Importance of the Quinoline Scaffold

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged structure in drug design.[1] Naturally occurring and synthetic quinoline-containing compounds exhibit a remarkable range of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of these biological effects.

4-Chloroquinoline-3-carbonitrile (CAS No: 69875-49-6) is a prime example of a strategically functionalized quinoline.[2][3][4] The presence of an electron-withdrawing cyano group at the C3 position and a labile chlorine atom at the C4 position makes the molecule highly amenable to synthetic manipulation. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of substituents. Simultaneously, the nitrile group can be transformed into other key functional groups such as amides, carboxylic acids, or amines, or it can participate in cycloaddition reactions to construct more complex fused heterocyclic systems.[1][5] This dual reactivity is the foundation of its utility as a versatile starting material for creating libraries of compounds for high-throughput screening and lead optimization.[6]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a building block is critical for experimental design, including reaction setup, purification, and formulation.

Table 1: Physicochemical Properties of 4-Chloroquinoline-3-carbonitrile

| Property | Value | Source(s) |

| CAS Number | 69875-49-6 | [2][3][4] |

| Molecular Formula | C₁₀H₅ClN₂ | [2][3] |

| Molecular Weight | 188.61 g/mol | [2][3] |

| Appearance | Solid | [7] |

| Boiling Point | 348.23 °C at 760 mmHg | [2] |

| Density | 1.363 g/cm³ | [2] |

| LogP | 2.76 | [3] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [3] |

Safety and Handling: 4-Chloroquinoline-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. All manipulations should be performed in a well-ventilated fume hood.[2] Store the compound in a tightly closed container in a cool, dry place.[2]

Synthesis of the 4-Chloroquinoline-3-carbonitrile Core

While various methods exist for quinoline synthesis, the construction of the 4-chloroquinoline-3-carbonitrile scaffold is often achieved through multi-step sequences starting from readily available anilines. A common conceptual approach involves a Gould-Jacobs type reaction followed by chlorination and subsequent functional group manipulation. A more direct and widely cited method for analogous structures is the Vilsmeier-Haack reaction.[8][9]

Conceptual Synthetic Pathway: Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic systems, such as acetanilides, to produce 2-chloroquinoline-3-carbaldehydes.[9][10] The resulting carbaldehyde can then be readily converted to the target carbonitrile.

Caption: Vilsmeier-Haack approach to quinoline-3-carbonitriles.

Experimental Protocol: Synthesis of 2-Chloroquinoline-3-carbonitrile (Analogous Transformation)

Step 1: Conversion of 2-Chloroquinoline-3-carbaldehyde to 2-Chloroquinoline-3-carbonitrile.[11]

-

Reactants:

-

2-Chloroquinoline-3-carbaldehyde

-

Aqueous Ammonia

-

Ceric Ammonium Nitrate (CAN)

-

-

Procedure:

-

Treat a solution of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate.

-

The reaction proceeds via an intermediate oxime which is then dehydrated to the nitrile.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired 2-chloroquinoline-3-carbonitrile.

-

Senior Application Scientist Note: The choice of chlorinating agent (e.g., POCl₃, SOCl₂) and reaction conditions during the Vilsmeier-Haack cyclization is critical and can influence the position of the chloro substituent. For the synthesis of the 4-chloro isomer, specific precursors and reaction tuning are necessary, often starting from a pre-formed 4-hydroxyquinoline intermediate which is subsequently chlorinated.

Chemical Reactivity: A Duality of Function

The synthetic power of 4-chloroquinoline-3-carbonitrile lies in the distinct reactivity of its two primary functional groups. This allows for selective and sequential modifications to build molecular complexity.

Caption: Key derivatization pathways for 4-chloroquinoline-3-carbonitrile.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen and the C3-cyano group. This makes SNAr the most prominent and synthetically useful reaction for this scaffold.

-

Amination: Reaction with primary or secondary amines (aliphatic or aromatic) is arguably the most common modification, leading to the synthesis of 4-aminoquinoline-3-carbonitriles.[6] These derivatives are of significant interest as potential kinase inhibitors and antimalarial agents.[8][12] The reaction is typically carried out in a polar solvent like DMF or ethanol, often with a base (e.g., K₂CO₃, Et₃N) to scavenge the HCl byproduct.[13]

-

Alkoxylation and Thiolation: Alcohols and thiols can displace the C4-chloride in the presence of a strong base (e.g., NaH) to form the corresponding ethers and thioethers, respectively. These modifications are crucial for modulating physicochemical properties like solubility and lipophilicity.

-

Palladium-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions such as Suzuki-Miyaura (with boronic acids) and Buchwald-Hartwig (with amines) to form C-C and C-N bonds, respectively.[8] This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly expanding the accessible chemical space.[8]

Transformations of the C3-Cyano Group

The nitrile functionality is a versatile precursor to several important functional groups in medicinal chemistry.

-

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-chloroquinoline-3-carboxylic acid.[14] Milder, controlled hydrolysis (e.g., using H₂O₂ in a basic medium) can afford the 4-chloroquinoline-3-carboxamide.[14] These carboxylic acid and amide derivatives are valuable for introducing new hydrogen bonding interactions with biological targets.

-

Reduction: The nitrile can be reduced to a primary amine (-CH₂NH₂) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible basic moiety, which can be crucial for interacting with acidic residues in protein binding pockets.

-

Cycloaddition: The nitrile group can react with reagents like sodium azide (NaN₃) to form a tetrazole ring, a common bioisostere for a carboxylic acid group in drug design.[11]

Applications in Medicinal Chemistry: From Scaffold to Drug Candidate

The 4-chloroquinoline-3-carbonitrile scaffold is a proven platform for the development of agents targeting a range of diseases.

Anticancer Agents (Kinase Inhibitors)

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the target kinase. The 4-aminoquinoline scaffold, readily accessible from 4-chloroquinoline-3-carbonitrile, is a well-established pharmacophore for this purpose. For example, 4-anilinoquinoline-3-carbonitriles have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy.[8] The anilino moiety at C4 occupies the hydrophobic region of the ATP pocket, while the quinoline nitrogen forms a critical hydrogen bond with the hinge region of the kinase.

Antimalarial Drugs